molecular formula C16H24ClNO4 B613113 (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride CAS No. 90159-60-7

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Cat. No. B613113
CAS RN: 90159-60-7
M. Wt: 329,82 g/mole
InChI Key: TWBZXIOAVCJDKR-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-tert-butyl 5-methyl 2-aminopentanedioate hydrochloride” is a chemical compound used in scientific research . It has applications in pharmaceutical development, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The molecular formula of this compound is C10H20ClNO4 . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.72 g/mol . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

This compound is a versatile chemical compound used in scientific research and finds applications in pharmaceutical development, organic synthesis, and medicinal chemistry. Due to the presence of the tert-Butyl (Boc) protecting group, it is possible this compound could serve as a protected form of L-isoaspartic acid for peptide synthesis. L-isoaspartic acid is a non-proteinogenic amino acid found in some proteins and can be incorporated into peptides to study its structural and functional effects.

This compound is a versatile chemical compound used in scientific research and finds applications in pharmaceutical development, organic synthesis, and medicinal chemistry . Due to the presence of the tert-Butyl (Boc) protecting group, it is possible this compound could serve as a protected form of L-isoaspartic acid for peptide synthesis . L-isoaspartic acid is a non-proteinogenic amino acid found in some proteins and can be incorporated into peptides to study its structural and functional effects .

Safety And Hazards

The compound is classified as a warning signal word. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 . The hazard statements are H315, H319, and H335 .

properties

IUPAC Name

5-O-benzyl 1-O-tert-butyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c1-16(2,3)21-15(19)13(17)9-10-14(18)20-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBZXIOAVCJDKR-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718507
Record name 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

CAS RN

90159-60-7
Record name 5-Benzyl 1-tert-butyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.